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Compound of Interest

Compound Name: 1-Allyl-3,7-dimethylxanthine

Cat. No.: B15131428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data
1-Allyl-3,7-dimethylxanthine is a derivative of theobromine, a naturally occurring xanthine

found in cocoa beans. The introduction of an allyl group at the 1-position modifies its chemical

and pharmacological properties. This guide provides a comprehensive overview of its

molecular characteristics, synthesis, and relevant experimental protocols.

Property Value Source

Molecular Formula C₁₀H₁₂N₄O₂ [1]

Molecular Weight 220.23 g/mol [1]

CAS Number 2530-99-6 [1]

Synonyms

1-Allyltheobromine, 3,7-

Dihydro-3,7-dimethyl-1-(2-

propenyl)-1H-purine-2,6-dione

Experimental Protocols
Synthesis of 1-Allyl-3,7-dimethylxanthine
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The primary route for synthesizing 1-Allyl-3,7-dimethylxanthine is through the N-alkylation of

3,7-dimethylxanthine (theobromine). Below are two detailed protocols based on historical and

contemporary methods.

Protocol 1: Classical Synthesis using Allyl Bromide and Caustic Potash[2]

Materials:

3,7-dimethylxanthine (Theobromine)

Absolute Alcohol

48% Aqueous Solution of Caustic Potash (Potassium Hydroxide)

Allyl Bromide

Chloroform

Sodium Hydroxide Solution

Procedure:

Mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol.

While stirring, add 115 parts of a 48% aqueous solution of caustic potash.

Heat the mixture to boiling.

Over the course of two hours, slowly add 115 parts of allyl bromide while maintaining

boiling.

Continue boiling for an additional two hours.

Distill off the alcohol.

Treat the residue to crystallize the principal quantity of 1-allyl-3,7-dimethylxanthine.

To remove any unreacted 3,7-dimethylxanthine, add a solution of sodium hydroxide to

dissolve it.
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The remaining crystallized 1-allyl-3,7-dimethylxanthine is then collected.

The filtrate can be further processed by shaking with chloroform to recover any remaining

product.

For purification, recrystallize the product from water.

Protocol 2: Synthesis using Sodium t-Butanolate in DMF[1]

Materials:

Theobromine

Allyl Bromide

Sodium t-Butanolate

N,N-dimethylformamide (DMF)

Procedure:

In a reaction vessel, combine theobromine and allyl bromide with sodium t-butanolate in

N,N-dimethylformamide.

Heat the mixture at 150°C for 12 hours.

Cool the reaction mixture to 100°C and maintain for an additional 12 hours.

Isolate the product from the reaction mixture. This method reports a yield of approximately

95%.

Adenosine A1 Receptor Competitive Binding Assay[3][4]
This assay determines the binding affinity of 1-Allyl-3,7-dimethylxanthine to the adenosine A1

receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:
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Membrane homogenates from CHO cells transfected with the human Adenosine A1

Receptor.

[³H]DPCPX (a radiolabeled A1 receptor antagonist).

1-Allyl-3,7-dimethylxanthine (test compound).

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

Adenosine Deaminase (ADA).

Non-specific binding control: 1 µM DPCPX (unlabeled).

96-well filter plates.

Scintillation counter.

Procedure:

Prepare serial dilutions of 1-Allyl-3,7-dimethylxanthine.

In a 96-well plate, incubate the CHO cell membrane homogenates with 1 nM [³H]DPCPX

and varying concentrations of the test compound. Include wells for total binding (no

competitor) and non-specific binding (with 1 µM unlabeled DPCPX).

Add 2 UI/mL of adenosine deaminase to the buffer.

Incubate the plate for 60 minutes at 22°C.

Terminate the reaction by rapid filtration through the 96-well filter plates.

Wash the filters with ice-cold 50 mM Tris-HCl.

Dry the filters and measure the radioactivity using a scintillation counter.

Calculate the specific binding and determine the IC₅₀ and Ki values for 1-Allyl-3,7-
dimethylxanthine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/product/b15131428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15131428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphodiesterase 4 (PDE4) Inhibition Assay[5][6]
This fluorescence polarization assay measures the ability of 1-Allyl-3,7-dimethylxanthine to

inhibit the enzymatic activity of PDE4.

Materials:

Recombinant human PDE4 enzyme.

FAM-cAMP (fluorescently labeled cAMP substrate).

1-Allyl-3,7-dimethylxanthine (test compound).

Assay Buffer: Tris-based buffer (pH 7.2-7.5) containing MgCl₂.

Binding agent that specifically binds to the hydrolyzed AMP product.

384-well plates.

Microplate reader capable of measuring fluorescence polarization.

Procedure:

Prepare serial dilutions of 1-Allyl-3,7-dimethylxanthine in DMSO.

Add the diluted compounds to the wells of a 384-well plate.

Add the recombinant PDE4 enzyme to each well (except for "no enzyme" controls) and

pre-incubate for 15 minutes at room temperature.

Initiate the reaction by adding the FAM-cAMP substrate to all wells.

Incubate the plate for 60 minutes at room temperature.

Terminate the reaction by adding the binding agent.

Incubate for at least 60 minutes at room temperature, protected from light.

Measure the fluorescence polarization of each well.
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Calculate the percent inhibition for each concentration of the test compound and

determine the IC₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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